N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-(5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core, a bicyclic scaffold known for its role in kinase inhibition and anticancer activity. The molecule is characterized by a benzyl substituent at position 5 of the pyrazolopyrimidine ring and a biphenyl-4-carboxamide group linked via an ethyl chain. Its molecular formula is C27H23N5O2, with a calculated molecular weight of 449.5 g/mol.
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2/c33-26(23-13-11-22(12-14-23)21-9-5-2-6-10-21)28-15-16-32-25-24(17-30-32)27(34)31(19-29-25)18-20-7-3-1-4-8-20/h1-14,17,19H,15-16,18H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDCKNUXECNAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzyl group and the biphenyl carboxamide moiety. Common reagents used in these reactions include benzyl bromide, biphenyl-4-carboxylic acid, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Medicinal Chemistry
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide has been explored for its pharmacological properties:
-
Anticancer Activity : Compounds in the pyrazolo[3,4-d]pyrimidine class have shown significant anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have indicated that this compound may effectively bind to CDK2's active site, leading to cell cycle arrest in cancer cells .
Study Findings In vitro studies Demonstrated cytotoxic effects against various cancer cell lines Molecular docking simulations Confirmed binding interactions with CDK2 - Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .
Biological Research
Research indicates that this compound interacts with specific biological targets:
-
Enzyme Inhibition : Investigated for its potential to inhibit various enzymes involved in metabolic pathways.
Mechanism Description Inhibition of Kinases Selectively inhibits CDKs Induction of Apoptosis Promotes apoptosis in cancer cells through intrinsic pathways
Materials Science
In addition to its biological applications, this compound could be utilized in developing new materials with specific properties such as enhanced stability or reactivity. Its structural complexity allows it to serve as a building block for synthesizing more advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Example 53 ()
- Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Key Differences: Substitution at pyrazolopyrimidine: A chromenone moiety (4H-chromen-2-yl) replaces the benzyl group. Additional fluorophenyl and fluoro-benzamide groups enhance hydrophobicity and electronic effects. Sulfonamide/carboxamide vs. biphenyl-carboxamide linkage.
- Molecular Weight : 589.1 g/mol (vs. 449.5 g/mol for the target compound).
- Melting Point : 175–178°C, suggesting higher crystallinity due to bulkier substituents .
Pyrazole-1-carbothioamide Derivatives ()
- Structure : 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.
- Key Differences :
- Carbothioamide (C=S) group instead of carboxamide (C=O), altering hydrogen-bonding capacity.
- Isoxazolyl and nitrophenyl substituents introduce strong electron-withdrawing effects.
- Lack of pyrazolopyrimidine core reduces planarity compared to the target compound.
- Biological Implications : Carbothioamide derivatives are often associated with antimicrobial or antiproliferative activity, distinct from kinase-targeting pyrazolopyrimidines .
Physicochemical and Pharmacokinetic Properties
Notes:
- The biphenyl-carboxamide in the target compound may improve target specificity due to extended π-π stacking interactions.
Biological Activity
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core substituted with a benzyl group and an ethyl chain. The molecular formula is with a molecular weight of approximately 480.5 g/mol. Its unique structure contributes to its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 480.5 g/mol |
| CAS Number | 921911-55-9 |
Anticancer Properties
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class can act as potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often overactive in cancer cells. In particular, this compound has been studied for its potential to inhibit various CDKs effectively.
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines could induce apoptosis in cancer cell lines at low micromolar concentrations. For instance, compounds similar to this compound showed significant cytotoxicity against A549 lung cancer cells with IC50 values ranging from 2 to 10 μM .
Anti-inflammatory Activity
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidine derivatives have exhibited anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
- Antitumor Activity : A derivative of pyrazolo[3,4-d]pyrimidine was shown to significantly inhibit tumor growth in vivo models by inducing apoptosis and disrupting the cell cycle .
- Kinase Inhibition : The compound was found to selectively inhibit CDK2 and CDK9, leading to reduced proliferation of cancer cells. The selectivity for these kinases minimizes potential side effects associated with broader kinase inhibitors .
- Docking Studies : Molecular docking studies suggest that this compound binds effectively to the ATP-binding site of CDKs. This binding is crucial for its inhibitory action .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Optimizing synthesis requires careful control of reaction conditions:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are commonly used to stabilize intermediates and enhance reaction efficiency .
- Temperature and time : Reactions often proceed at reflux (e.g., 80–100°C) over 12–24 hours, with deviations leading to incomplete conversions or side products .
- Catalysts : Bases like sodium hydride or potassium carbonate facilitate key steps such as nucleophilic substitutions .
- Purification : HPLC or column chromatography ensures >95% purity, critical for downstream applications .
Q. Example Reaction Optimization Table :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | DMF, ethanol, THF | DMF: High yield |
| Temperature | 80–100°C (reflux) | Lower: Slow kinetics |
| Reaction Time | 12–24 hours | Short: Low conversion |
Q. Which analytical techniques are essential for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms regiochemistry (e.g., pyrazolo[3,4-d]pyrimidine core) .
- LC-MS : Validates molecular weight and detects impurities (<5% threshold) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions .
Q. How can researchers assess the purity of synthesized batches?
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .
- Elemental analysis : Confirms stoichiometry of C, H, N, and O within ±0.4% of theoretical values .
Q. What are common intermediates in the synthesis pathway?
Key intermediates include:
- 5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine : Synthesized via cyclocondensation of hydrazines with β-ketoesters .
- Biphenyl-4-carboxamide ethyl derivatives : Formed through nucleophilic substitution or amide coupling .
Q. What solvent systems are compatible with this compound during biological assays?
- DMSO : Preferred for stock solutions (10 mM) due to high solubility; dilute in PBS to avoid cytotoxicity .
- Ethanol : Suitable for in vitro assays but may require stability testing under prolonged storage .
Advanced Research Questions
Q. How can computational modeling aid in predicting biological activity?
Q. Example Docking Results :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | H-bond with Asp831 |
| PI3Kα | -8.7 | Hydrophobic packing |
Q. What strategies resolve contradictions in reported biological activities?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., benzyl vs. trifluoromethyl groups) to identify critical moieties .
- Assay standardization : Use orthogonal assays (e.g., cell viability vs. kinase inhibition) to confirm activity .
- Batch purity verification : Contradictions may arise from impurities; re-test batches with LC-MS .
Q. Substituent Impact Table :
| Substituent | Activity (IC₅₀) | Assay Type |
|---|---|---|
| 4-Chlorophenyl | 0.5 µM | Kinase inhibition |
| 4-Methoxybenzyl | 2.3 µM | Cell proliferation |
Q. What challenges arise in determining 3D conformation, and how are they addressed?
- Crystallization difficulties : Low solubility or polymorphism complicates X-ray analysis. Use co-crystallization with target proteins or computational methods like molecular dynamics (MD) simulations .
- Dynamic behavior : MD simulations (e.g., GROMACS) predict flexibility of the ethyl linker and biphenyl group under physiological conditions .
Q. How can derivatives be designed to improve pharmacokinetic properties?
Q. Derivative Design Table :
| Modification | logP | Half-life (Human Liver Microsomes) |
|---|---|---|
| Parent compound | 3.8 | 1.2 hours |
| 4-Fluorobenzyl | 3.5 | 3.8 hours |
| Hydroxyethyl linker | 2.1 | 5.6 hours |
Q. What integrated approaches combine experimental and computational methods for synthesis optimization?
- ICReDD’s reaction design : Quantum chemical calculations predict feasible pathways, while machine learning prioritizes reaction conditions (e.g., solvent/base pairs) .
- AI-driven optimization : Platforms like COMSOL Multiphysics simulate reaction kinetics to refine temperature and catalyst ratios in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
